1,2,3,4-Tetrahydroquinolin-6-amine
Overview
Description
1,2,3,4-Tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C9H12N2 . It is a derivative of tetrahydroquinoline, which is an organic compound and a semi-hydrogenated derivative of quinoline .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolin-6-amine and its derivatives often involves multicomponent reactions . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinolin-6-amine is determined by high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The saturated part of the molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-6-amine are diverse. For instance, it can undergo reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinolin-6-amine has a molecular weight of 148.21 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . Its physical form can be solid, semi-solid, lump, or liquid .Scientific Research Applications
Substrate for Mannich Compounds : It serves as a substrate for Mannich compounds, acting as amines or C-nucleophilic compounds in Mannich condensations, which are crucial in organic synthesis (Möhrle, Tot, & Rüdiger, 1998).
Regioselective Synthesis : A base-promoted regioselective synthesis from N-boc-3-piperidone allows for the synthesis of various functional groups, including aryl and heteroaryl, indicating its versatility in chemical synthesis (Shally et al., 2019).
Antioxidant Activity : 1,2,3,4-Tetrahydroquinoxalines, related to 1,2,3,4-tetrahydroquinolines, show significant antioxidant activity, suggesting potential in developing treatments or supplements to combat oxidative stress (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
Efficient One-Pot Synthesis : A study demonstrates an efficient one-pot synthesis of 1,2,3,4-tetrahydroquinolines using TMSCl-NaI, suggesting a streamlined approach for creating natural products (Kamal, Prasad, & Khan, 2007).
Gold-Catalyzed Intramolecular Allylic Amination : This process efficiently produces 1,2-dihydroquinolines, useful for synthesizing bioactive tetrahydroquinolines like angustureine (Kothandaraman, Foo, & Chan, 2009).
InCl3-Catalyzed Domino Reaction : Demonstrates a highly efficient synthesis of 1,2,3,4-tetrahydroquinoline derivatives with most products showing cis selectivity, useful in various chemical and pharmaceutical applications (Zhang & Li, 2002).
Potential in Antiarrhythmic Drugs : 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives show potent bradycardic activity with negligible influence on blood pressure, indicating potential as a new class of antiarrhythmic drugs (Kakefuda et al., 2003).
Synthesis of Natural Alkaloids : A new synthetic approach allows for the synthesis of naturally occurring 2-alkyl-tetrahydroquinolines from Galipea officinalis, providing access to valuable alkaloids (Shahane et al., 2008).
Parkinsonism-Inducing Agent : 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline is identified as a novel endogenous amine in mouse brain and Parkinsonian CSF, suggesting a potential link to idiopathic Parkinson's disease (Kotake et al., 1995).
Tandem Reductive Amination-SNAr Reaction : This method effectively synthesizes 6-nitro-1,2,3,4-tetrahydroquinolines, showcasing another synthetic utility (Bunce & Nago, 2008).
Mechanism of Action
While the specific mechanism of action for 1,2,3,4-Tetrahydroquinolin-6-amine is not explicitly mentioned in the search results, it’s worth noting that tetrahydroisoquinoline-based compounds, which are structurally similar, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEWGJUYSOIDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325752 | |
Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinolin-6-amine | |
CAS RN |
103796-41-4 | |
Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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